molecular formula C19H22ClNO2 B12574539 5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide CAS No. 634185-89-0

5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide

Cat. No.: B12574539
CAS No.: 634185-89-0
M. Wt: 331.8 g/mol
InChI Key: OMUYXMWRONLXRJ-UHFFFAOYSA-N
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Description

5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide is a chemical compound with a complex structure that includes a chloro group, a hydroxybenzamide moiety, and a di(propan-2-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,6-di(propan-2-yl)aniline with 5-chloro-2-hydroxybenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylaniline: This compound shares the di(propan-2-yl)phenyl group but lacks the chloro and hydroxybenzamide moieties.

    5-Chloro-2-hydroxybenzoic acid: This compound contains the chloro and hydroxybenzamide groups but lacks the di(propan-2-yl)phenyl group.

Uniqueness

5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

634185-89-0

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

5-chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C19H22ClNO2/c1-11(2)14-6-5-7-15(12(3)4)18(14)21-19(23)16-10-13(20)8-9-17(16)22/h5-12,22H,1-4H3,(H,21,23)

InChI Key

OMUYXMWRONLXRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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